molecular formula C6H12N2O2 B8229552 (2R)-1-methylpiperazin-4-ium-2-carboxylate

(2R)-1-methylpiperazin-4-ium-2-carboxylate

Cat. No.: B8229552
M. Wt: 144.17 g/mol
InChI Key: CCOAGJXNPXLMGI-RXMQYKEDSA-N
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Description

The compound with the identifier (2R)-1-methylpiperazin-4-ium-2-carboxylate is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (2R)-1-methylpiperazin-4-ium-2-carboxylate involves specific synthetic routes and reaction conditions. The synthesis typically requires a series of chemical reactions, including the use of specific reagents and catalysts to achieve the desired product. The exact synthetic route can vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes are designed to optimize the yield and purity of the compound while minimizing costs and environmental impact. Common industrial methods include batch and continuous flow processes, which are tailored to the specific requirements of the compound.

Chemical Reactions Analysis

Types of Reactions: (2R)-1-methylpiperazin-4-ium-2-carboxylate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, making it suitable for different applications.

Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired outcome.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can vary widely, ranging from simple derivatives to complex molecules with enhanced properties.

Scientific Research Applications

(2R)-1-methylpiperazin-4-ium-2-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be used to study biochemical pathways and interactions. In medicine, this compound could be investigated for its potential therapeutic effects. Additionally, the compound has industrial applications, such as in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (2R)-1-methylpiperazin-4-ium-2-carboxylate involves its interaction with specific molecular targets and pathways The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects

Comparison with Similar Compounds

Similar Compounds: (2R)-1-methylpiperazin-4-ium-2-carboxylate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with related chemical structures or properties. By comparing these compounds, researchers can identify the specific advantages and limitations of this compound.

Highlighting Uniqueness: The uniqueness of this compound lies in its specific chemical structure and properties, which may offer distinct advantages over similar compounds. These advantages could include higher reactivity, greater stability, or enhanced biological activity, making this compound a valuable compound for various applications.

Properties

IUPAC Name

(2R)-1-methylpiperazin-4-ium-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-8-3-2-7-4-5(8)6(9)10/h5,7H,2-4H2,1H3,(H,9,10)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOAGJXNPXLMGI-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC[NH2+]CC1C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[NH2+]C[C@@H]1C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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